molecular formula C13H12FNO B2499858 2-(Benzyloxy)-5-fluoroaniline CAS No. 937596-55-9

2-(Benzyloxy)-5-fluoroaniline

Cat. No.: B2499858
CAS No.: 937596-55-9
M. Wt: 217.243
InChI Key: NMRHRZIRARORAE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-fluoroaniline is an organic compound that features a benzyl ether group and a fluorine atom attached to an aniline ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(Benzyloxy)-5-fluoroaniline are largely determined by its interactions with various biomolecules. While specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature, it is known that aniline derivatives can participate in a variety of biochemical reactions . For instance, they can undergo oxidation, reduction, and hydrolysis reactions, which are common in phase I metabolism . These reactions can alter the chemical structure of this compound, potentially influencing its interactions with biomolecules and its role in biochemical reactions.

Cellular Effects

The cellular effects of this compound are currently not well-documented. It is known that aniline derivatives can influence cell function in various ways. For example, they can interact with cellular signaling pathways, influence gene expression, and affect cellular metabolism . The specific effects of this compound on cells would likely depend on its biochemical properties and the nature of its interactions with cellular components.

Molecular Mechanism

Based on its chemical structure, it can be hypothesized that it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time due to various factors, such as changes in environmental conditions, metabolic processes, and cellular responses .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported in the literature. It is generally known that the effects of chemical compounds can vary with dosage, with potential threshold effects observed at certain dosages and toxic or adverse effects possible at high doses .

Metabolic Pathways

Aniline derivatives are known to undergo phase I metabolism, which involves oxidation, reduction, and hydrolysis reactions . These reactions can lead to the formation of metabolites that may interact with various enzymes or cofactors and influence metabolic flux or metabolite levels.

Transport and Distribution

It is known that drug transporters, which are protein pumps, play a crucial role in the transport and distribution of drugs and other molecules across membranes .

Subcellular Localization

The subcellular localization of a compound can influence its activity or function, and can be directed by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-fluoroaniline typically involves the following steps:

    Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.

    Benzylation: The amino group is then protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Deprotection: Finally, the benzyl group is removed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding quinones.

    Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom, which is an electron-withdrawing group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Quinones.

    Reduction: Corresponding anilines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-fluoroaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe in studying enzyme interactions and metabolic pathways.

Comparison with Similar Compounds

  • 2-(Benzyloxy)-4-fluoroaniline
  • 2-(Benzyloxy)-6-fluoroaniline
  • 2-(Benzyloxy)-5-chloroaniline

Comparison: 2-(Benzyloxy)-5-fluoroaniline is unique due to the specific positioning of the fluorine atom, which significantly influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications.

Properties

IUPAC Name

5-fluoro-2-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRHRZIRARORAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937596-55-9
Record name 2-(benzyloxy)-5-fluoroaniline
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